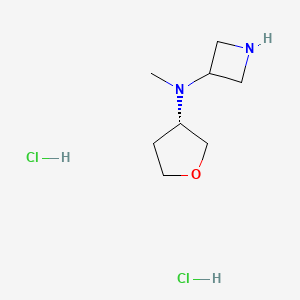
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
説明
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2O and its molecular weight is 229.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
- IUPAC Name : (S)-N-methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride
- Molecular Weight : 229.15 g/mol
- Purity : 95%
- InChI Key : UWSMFNFSSFRRBA-KLXURFKVSA-N
The compound acts primarily as a selective modulator in various biological systems. Its structure allows it to interact with specific receptors and enzymes, influencing cellular pathways related to proliferation and apoptosis. Notably, its azetidine ring contributes to its ability to bind effectively to target sites.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
-
Cell Proliferation Inhibition :
- In vitro assays have shown that the compound inhibits cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells.
- The IC50 values for these cell lines were reported as follows:
- Mechanism of Action :
Antimicrobial Activity
The compound also shows promising antibacterial properties:
- Minimum Inhibitory Concentrations (MIC) :
- Selectivity and Safety :
Case Studies and Research Findings
科学的研究の応用
Medicinal Chemistry
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride is being investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological systems effectively, making it a candidate for developing drugs targeting various conditions.
Case Study: Antimicrobial Activity
Research has indicated that azetidine derivatives exhibit antimicrobial properties. For instance, a study showed that certain azetidine compounds can inhibit the growth of pathogenic bacteria, which could lead to the development of new antibiotics .
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to the creation of novel compounds with desired properties.
Synthetic Pathways
Recent advancements have highlighted synthetic strategies involving azetidines, including:
- Functionalization Reactions : These reactions allow for the introduction of various functional groups onto the azetidine ring, enhancing its reactivity and potential applications .
- Building Blocks for Peptides : The compound can be utilized as a building block in peptide synthesis, contributing to the development of peptide-based therapeutics .
特性
IUPAC Name |
N-methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSMFNFSSFRRBA-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCOC1)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















